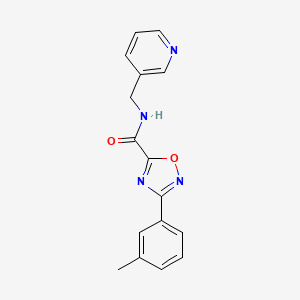

3-(3-methylphenyl)-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

1,2,4-oxadiazole derivatives, including the specific compound you're interested in, can be synthesized through various methods. A common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. The synthesis often utilizes primary amidoximes and acylating agents, leading to a broad spectrum of 1,2,4-oxadiazole compounds through reactions such as dehydrogenative cyclization, condensation cyclization, and C-H activation among others (Kumar et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives features a five-membered aromatic ring containing one oxygen, two nitrogen, and two carbon atoms. This structure enables effective binding with different enzymes and receptors in biological systems through various weak interactions, making these compounds highly versatile in their pharmacological applications (Verma et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the presence of the oxadiazole core, which can participate in various chemical reactions, including ring-opening. These reactions allow for the generation of new analogs containing aliphatic nitrogen atoms or other ring systems, expanding the utility and application of these compounds (Rana et al., 2020).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives vary widely and depend on the specific substituents attached to the core ring. Generally, these compounds exhibit favorable pharmacokinetic properties, including stability and bioavailability, making them attractive candidates for further drug development and other applications.

Chemical Properties Analysis

1,2,4-oxadiazole derivatives are known for their diverse chemical properties, enabling their use in a wide range of applications. They exhibit significant activity against various pathogens, including bacteria and fungi, due to their ability to interact with biomacromolecules via hydrogen bond interactions. This interaction enhances their pharmacological activity and underpins their utility in medicinal chemistry (Wang et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research has extensively explored the synthesis and potential biological applications of compounds featuring the 1,2,4-oxadiazole ring, a structural moiety related to "3-(3-methylphenyl)-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide". These studies include the development of novel compounds with potential cytotoxic and antimicrobial properties.

Cytotoxic Activity : Compounds synthesized with the 1,2,4-oxadiazole ring have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. For instance, new derivatives have been screened for their potential to inhibit the growth of Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential application in cancer treatment Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014.

Antidiabetic Screening : Novel dihydropyrimidine derivatives containing the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antidiabetic activity through in vitro assays, showcasing the compound's relevance in developing new antidiabetic medications J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021.

Antimicrobial Activity : The synthesis of 1,2,4-oxadiazole derivatives and their evaluation for antimicrobial efficacy highlight the potential use of these compounds in combating microbial infections. Some derivatives have shown promising activity against resistant strains of bacteria, indicating their importance in developing new antimicrobial agents S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh, 2015.

Chemical Properties and Applications

Insecticidal Activity : Studies have synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, testing their insecticidal activities against pests such as the diamondback moth. These findings support the compound's utility in developing new insecticidal formulations L. Qi, Kai Chen, Qiang Wang, Jue-ping Ni, Yu-Feng Li, Hongjun Zhu, Ding Yuan, 2014.

Anticancer Activity : Compounds featuring the 1,2,4-oxadiazole ring have been synthesized and assessed for their anticancer activity. Research has revealed that some derivatives exhibit significant activity against various cancer cell lines, underscoring the potential for these compounds in oncology A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016.

Propiedades

IUPAC Name |

3-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-4-2-6-13(8-11)14-19-16(22-20-14)15(21)18-10-12-5-3-7-17-9-12/h2-9H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNCWIWEFRHNQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)